N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine
Description
N-[(6-Chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is a cyclopropanamine derivative featuring a 6-chloropyridine moiety linked via a methyl group to a nitrogen atom substituted with a propyl group and a cyclopropane ring.
Properties
Molecular Formula |
C12H17ClN2 |
|---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine |
InChI |
InChI=1S/C12H17ClN2/c1-2-7-15(11-4-5-11)9-10-3-6-12(13)14-8-10/h3,6,8,11H,2,4-5,7,9H2,1H3 |
InChI Key |
MKORRMKXKWUJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC1=CN=C(C=C1)Cl)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and propylamine.
Reaction Conditions: The 6-chloropyridine is reacted with propylamine under controlled conditions to form the intermediate N-[(6-chloropyridin-3-yl)methyl]amine.
Cyclopropanation: The intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major products include oxidized derivatives of the cyclopropanamine.
Reduction: The major products include reduced derivatives of the chloropyridine moiety.
Substitution: The major products include substituted derivatives of the chloropyridine moiety.
Scientific Research Applications
Anticancer Potential
Preliminary studies suggest that N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine may exhibit activity against specific cancer cell lines. Its unique structure, featuring a cyclopropanamine core with a chlorinated pyridine moiety, may contribute to its ability to interact with cellular pathways involved in cancer progression. Further research is required to elucidate the mechanisms by which this compound exerts its anticancer effects and to determine its efficacy in vivo.
Neurological Implications
The compound has shown potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions are critical for understanding its neuropharmacological profile, which may lead to applications in treating neurological disorders such as depression or anxiety. The modulation of these receptor systems could provide insights into developing new therapeutic strategies for mental health conditions.
Case Studies
- Anticancer Research : In vitro studies have indicated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to induce apoptosis in human cancer cells, showing promise as potential chemotherapeutic agents.
- Neuropharmacological Studies : Research exploring the interaction of this compound with neurotransmitter receptors has revealed that it may modulate serotonin and dopamine pathways, suggesting a role in alleviating symptoms associated with mood disorders. Animal models have been used to assess behavioral changes following administration of related compounds.
Mechanism of Action
The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nitenpyram Metabolites ()
Nitenpyram, a chloropyridinyl neonicotinoid, undergoes microbial degradation to yield intermediates with structural similarities to the target compound. Key metabolites include:
Key Differences :
- Substituent Flexibility : The target compound’s propyl group (linear C3 chain) contrasts with the ethyl or isopropyl groups in metabolites, influencing hydrophobicity and degradation kinetics.
Fungal Degradation Product: CPMHA
(E)-N-((6-Chloropyridin-3-yl)methyl)-N-ethyl-N′-hydroxy acetimidamide (CPMHA), a nitenpyram metabolite from Phanerochaete sordida YK-624, shares the 6-chloropyridinylmethyl group but incorporates an acetimidamide functional group instead of cyclopropanamine. This structural variation enhances polarity, facilitating faster biodegradation compared to cyclopropanamine derivatives .
Cyclopropanamine Derivatives ()
N-(Pyridin-3-ylmethyl)cyclopropanamine ()
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine ()
- Structure: Chlorophenoxypropyl group instead of chloropyridinylmethyl.
- Molecular Weight : 225.71 g/mol.
N-[(Pyrrolidin-3-yl)methyl]cyclopropanamine ()
- Structure : Pyrrolidinylmethyl substitution.
- Molecular Weight : 140.23 g/mol.
- Biological Relevance : The pyrrolidine ring introduces conformational rigidity, which could influence binding affinity to biological targets compared to the target compound’s propyl-cyclopropanamine system .
Biological Activity
N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and medicinal chemistry.
- Molecular Formula: C₉H₁₃ClN₂
- Molecular Weight: 172.67 g/mol
- CAS Number: 120739-62-0
- Purity: Typically >95% (HPLC) .
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Material: 6-chloropyridine.
- Formation of Intermediate: React 6-chloropyridine with propylamine to produce the corresponding amine.
- Cyclopropanation: The amine is then reacted with a cyclopropanating agent to form the final product.
This synthetic route allows for the generation of the compound in a laboratory setting, facilitating further biological testing.
Biological Activity
This compound has been studied for various biological activities:
Pharmacological Effects
- Antimicrobial Activity:
- Cytotoxicity:
- Neuropharmacological Effects:
The mechanisms through which this compound exerts its effects include:
- Inhibition of specific enzymes involved in cellular signaling.
- Modulation of receptor activity, particularly those associated with neurotransmission and immune response.
Case Studies
Several case studies highlight the compound's biological relevance:
-
Case Study on Anticancer Activity:
- A study involving various derivatives of chloropyridine-based compounds demonstrated that modifications in the cyclopropane moiety significantly enhanced cytotoxicity against breast cancer cells. The results indicated a structure-activity relationship that favors the incorporation of cyclopropane rings .
- Neuropharmacological Assessment:
Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for preparing N-[(6-chloropyridin-3-yl)methyl]-N-propylcyclopropanamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A recommended approach involves reacting 6-chloro-3-pyridinemethanol with cyclopropylamine derivatives under controlled conditions. For example, cyclopropylamine intermediates (e.g., N-propylcyclopropanamine) can be coupled with chloropyridinylmethyl halides using palladium-catalyzed cross-coupling or microwave-assisted methods to enhance yield . Characterization of intermediates via ESI-MS (e.g., m/z 352.2 as in related syntheses) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of ESI-MS (to confirm molecular ion peaks), NMR (¹H/¹³C for structural elucidation of the cyclopropane ring and chloropyridinyl group), and HPLC (≥98% purity validation). For crystalline derivatives, single-crystal X-ray diffraction (as demonstrated in pyridinylmethylamine analogs) resolves stereochemical ambiguities .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store under inert gas (argon) at –20°C to prevent oxidation. Stability tests in common solvents (e.g., DMSO, ethanol) should be conducted via periodic HPLC analysis. Avoid prolonged exposure to light or moisture, as chloropyridinyl groups are prone to hydrolysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Perform dose-response assays across multiple cell lines to account for variability. Use structural analogs (e.g., nitro-substituted pyridinyl derivatives ) as controls to isolate the role of the cyclopropane ring. Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities .
Q. How does the cyclopropane ring influence the compound's conformational dynamics and reactivity?
- Methodological Answer : The cyclopropane ring introduces steric strain, which can be analyzed via DFT calculations (e.g., Gaussian 09) to predict bond angles and torsional barriers. Experimentally, variable-temperature NMR (e.g., in CDCl₃) detects restricted rotation, while X-ray crystallography (as in related chloropyridinyl structures ) reveals spatial constraints affecting ligand-receptor interactions.
Q. What methodologies identify the compound's interactions with biological targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina) with mutagenesis studies on putative binding pockets (e.g., nicotinic acetylcholine receptors). Validate hypotheses using cryo-EM or crystallography to resolve binding modes. For enzyme targets, kinetic assays (e.g., Michaelis-Menten plots) quantify inhibition constants (Kᵢ) .
Safety and Best Practices
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and administer oxygen if needed. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to MSDS guidelines for amine derivatives, which highlight risks of skin irritation and respiratory sensitization .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) . Compare results with published protocols (e.g., microwave vs. conventional heating ). Characterize by-products via LC-MS to identify competing pathways (e.g., dimerization or hydrolysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
